molecular formula C17H11F9O6 B11647557 7-Hydroxy-4,9-dimethoxy-7-(nonafluorobutyl)-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 376382-61-5

7-Hydroxy-4,9-dimethoxy-7-(nonafluorobutyl)-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-5-one

Cat. No.: B11647557
CAS No.: 376382-61-5
M. Wt: 482.25 g/mol
InChI Key: LYIZXAZAVJKRNW-UHFFFAOYSA-N
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Description

7-Hydroxy-4,9-dimethoxy-7-(nonafluorobutyl)-6,7-dihydro-5H-furo3,2-gbenzopyran-5-one is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4,9-dimethoxy-7-(nonafluorobutyl)-6,7-dihydro-5H-furo3,2-gbenzopyran-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The initial step involves the formation of the furan ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with an acid catalyst under controlled temperature conditions.

    Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Nonafluorobutyl Group: The nonafluorobutyl group is introduced via a nucleophilic substitution reaction. This step requires the use of a nonafluorobutyl halide and a strong nucleophile under anhydrous conditions.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4,9-dimethoxy-7-(nonafluorobutyl)-6,7-dihydro-5H-furo3,2-gbenzopyran-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert the furan ring into a dihydrofuran ring using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and nonafluorobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nonafluorobutyl halide, dimethyl sulfate, methyl iodide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of various substituted furobenzopyrans.

Scientific Research Applications

7-Hydroxy-4,9-dimethoxy-7-(nonafluorobutyl)-6,7-dihydro-5H-furo3,2-gbenzopyran-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-4,9-dimethoxy-7-(nonafluorobutyl)-6,7-dihydro-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups enable it to form hydrogen bonds and interact with various enzymes and receptors. The nonafluorobutyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Isopimpinellin: A furanocoumarin with similar structural features but different substituents.

    Khellin: Another furobenzopyran derivative with distinct biological activities.

    Bergapten: A methoxypsoralen compound with comparable chemical properties.

Uniqueness

7-Hydroxy-4,9-dimethoxy-7-(nonafluorobutyl)-6,7-dihydro-5H-furo3,2-gbenzopyran-5-one is unique due to the presence of the nonafluorobutyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high lipophilicity and stability.

Properties

CAS No.

376382-61-5

Molecular Formula

C17H11F9O6

Molecular Weight

482.25 g/mol

IUPAC Name

7-hydroxy-4,9-dimethoxy-7-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-6H-furo[3,2-g]chromen-5-one

InChI

InChI=1S/C17H11F9O6/c1-29-9-6-3-4-31-10(6)12(30-2)11-8(9)7(27)5-13(28,32-11)14(18,19)15(20,21)16(22,23)17(24,25)26/h3-4,28H,5H2,1-2H3

InChI Key

LYIZXAZAVJKRNW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=O)CC(OC2=C(C3=C1C=CO3)OC)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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